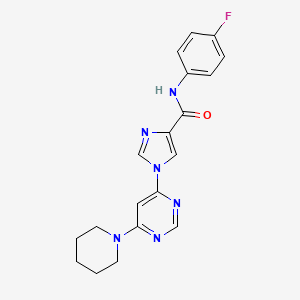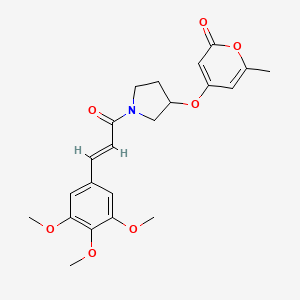
(E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C22H25NO7 and its molecular weight is 415.442. The purity is usually 95%.
BenchChem offers high-quality (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds The chemical compound (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one, due to its complex structure, is likely involved in the synthesis and characterization of novel compounds with potential applications in materials science and pharmaceuticals. For instance, Saraei et al. (2016) explored the synthesis of novel acrylate monomers with antimicrobial activity, showcasing the broader field's interest in developing new compounds with specific properties, such as antimicrobial activity, from structurally similar molecules (Saraei et al., 2016).
Antimicrobial Applications The development of compounds with antimicrobial properties is a significant area of interest, reflecting a direct application of complex organic molecules in addressing healthcare challenges. The work by Saraei et al. (2016) on acrylate monomers derived from similar structural frameworks demonstrates the potential antimicrobial applications of such compounds, indicating a research pathway that might be relevant for (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one or its derivatives (Saraei et al., 2016).
Polymer Science and Materials Engineering Compounds with complex structures often find applications in the synthesis of novel polymers with unique properties. For example, the research into polymers based on pyran derivatives, as shown by Kwak et al. (2009), highlights the potential use of structurally complex molecules in developing new materials with specific photophysical properties and applications in electronics and photonics (Kwak et al., 2009).
Corrosion Inhibition The study of organic compounds as corrosion inhibitors is another application area. Khattabi et al. (2019) investigated the effects of pyran derivatives on mild steel corrosion, suggesting that (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one could be explored for similar applications given its structural similarities with corrosion-inhibiting compounds (Khattabi et al., 2019).
Cancer Research and Drug Development The exploration of novel compounds for anticancer properties is a critical area of pharmaceutical research. Hadiyal et al. (2020) demonstrated the potential anticancer activity of pyran derivatives, indicating that compounds like (E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one could be valuable in the development of new anticancer drugs (Hadiyal et al., 2020).
Propriétés
IUPAC Name |
6-methyl-4-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7/c1-14-9-17(12-21(25)29-14)30-16-7-8-23(13-16)20(24)6-5-15-10-18(26-2)22(28-4)19(11-15)27-3/h5-6,9-12,16H,7-8,13H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHWLYNAVUZTSD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-methyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)
![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)
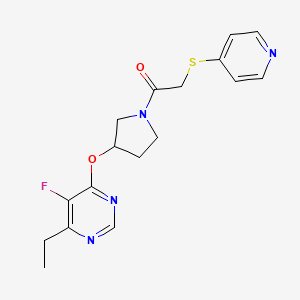
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)
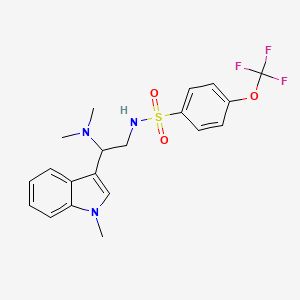
![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)
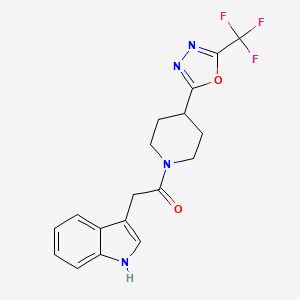
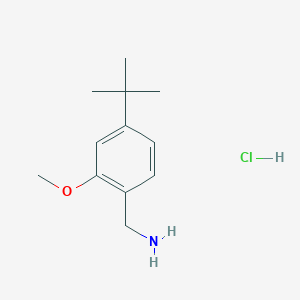
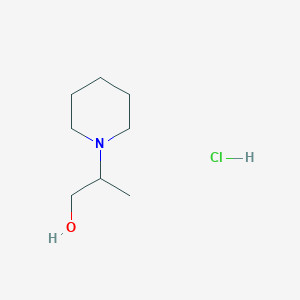
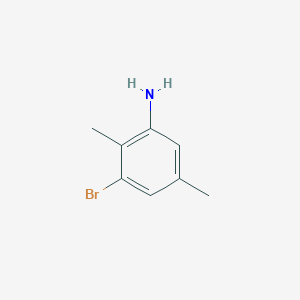
![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2971206.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2971208.png)
